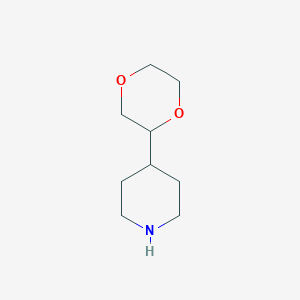

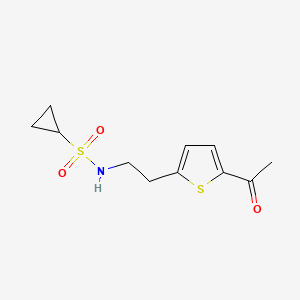

![molecular formula C8H15NO B2595375 8-Oxa-5-azaspiro[3.6]decane CAS No. 1251713-04-8](/img/structure/B2595375.png)

8-Oxa-5-azaspiro[3.6]decane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Oxa-5-azaspiro[3.6]decane is a spirocyclic compound . Spirocyclic compounds are bicyclic organic compounds formed by two rings linked by one carbon atom . This compound is promising for the production of important biologically active compounds .

Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis

The molecular weight of this compound is 141.21 . The IUPAC name is this compound and the InChI code is 1S/C8H15NO/c1-2-8(3-1)4-6-10-7-5-9-8/h9H,1-7H2 .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis Techniques and Structural Analysis

- Synthetic Approaches : The synthesis of spiroaminals like 1-oxa-7-azaspiro[5.5]undecane and related compounds is significant due to their potential applications and novel skeletons. Various strategies for their synthesis have been developed (Sinibaldi & Canet, 2008).

- Convenient Synthesis of Derivatives : A synthesis method for 8-oxa-2-azaspiro[4.5]decane, which is promising for producing biologically active compounds, has been developed (Ogurtsov & Rakitin, 2020).

- Novel Synthesized Classes : New classes of thia/oxa-azaspiro[3.4]octanes have been synthesized, designed to act as multifunctional and structurally diverse modules for drug discovery (Li, Rogers-Evans, & Carreira, 2013).

- Crystal Structure Analysis : The crystal structure of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane was determined, revealing important conformational details (Wen, 2002).

Biological Activities and Potential Applications

- Muscarinic Receptor Agonists : Compounds like 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane have been studied for their M1 agonistic activity and potential to ameliorate cognitive impairment (Wanibuchi et al., 1994).

- Cancer Research : A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones have been synthesized and shown to have moderate to potent activity against various human cancer cell lines (Yang et al., 2019).

- Suppression of Autoimmune Disease : SK&F 105685, a novel azaspirane, has been shown to induce non-specific suppressor cells, which are useful in treating autoimmune diseases (Badger et al., 1990).

Unique Chemical Properties and Reactions

- Enhanced Reactivity in Specific Reactions : Compounds like 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione have shown enhanced reactivity in specific chemical reactions, broadening their application scope (Rashevskii et al., 2020).

- Gold-Catalyzed Assembly : The gold-catalyzed assembly of heterobicyclic systems, including azaspiro[5.4]decene, highlights the versatility of these compounds in organic synthesis (Zhang & Kozmin, 2005).

Safety and Hazards

The safety information for 8-Oxa-5-azaspiro[3.6]decane includes several hazard statements. It has a GHS05 pictogram, with the signal word “Danger”. The hazard statements include H314 . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .

Propriétés

IUPAC Name |

8-oxa-5-azaspiro[3.6]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-8(3-1)4-6-10-7-5-9-8/h9H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPZVIASFXLYJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CCOCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethoxy-6-ethyl-3-(2-(indolin-1-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2595294.png)

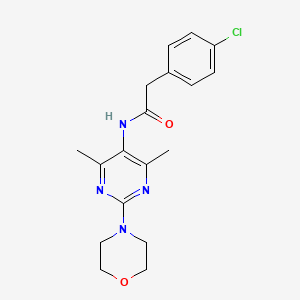

![3-chloro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2595297.png)

![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2595301.png)

![N-(2,5-dimethoxyphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2595303.png)

![N-(2,4-dimethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2595306.png)

![2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2595308.png)

![{6-[(4-Chlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether](/img/structure/B2595309.png)

![N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2595313.png)